molecular formula C9H9NO4 B14813249 2-Acetamido-3-(furan-2-yl)acrylic acid

2-Acetamido-3-(furan-2-yl)acrylic acid

Cat. No.: B14813249
M. Wt: 195.17 g/mol
InChI Key: LIVOBOQBRTUTLV-YVMONPNESA-N
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Description

Aethylenglykolmonosorbat, also known as ethylene glycol monosorbate, is an organic compound that belongs to the glycol family. It is a derivative of ethylene glycol and sorbitan esters. This compound is known for its versatile applications in various industries, including pharmaceuticals, cosmetics, and food production.

Preparation Methods

Synthetic Routes and Reaction Conditions

Aethylenglykolmonosorbat is synthesized through the esterification of ethylene glycol with sorbitan. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction conditions include maintaining a temperature range of 100-150°C and continuous removal of water to drive the reaction to completion.

Industrial Production Methods

In industrial settings, the production of aethylenglykolmonosorbat involves large-scale esterification reactors. The process is optimized for high yield and purity, often employing vacuum distillation to remove impurities and unreacted starting materials. The final product is then purified through crystallization or other separation techniques.

Chemical Reactions Analysis

Types of Reactions

Aethylenglykolmonosorbat undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert it back to ethylene glycol and sorbitan.

    Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.

Major Products Formed

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Ethylene glycol, sorbitan.

    Substitution: Various substituted esters or ethers.

Scientific Research Applications

Aethylenglykolmonosorbat has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a stabilizer for certain reactions.

    Biology: Employed in the preparation of biological samples and as a cryoprotectant.

    Medicine: Utilized in drug formulations and as an excipient in pharmaceuticals.

    Industry: Applied in the production of cosmetics, food additives, and as a surfactant in various formulations.

Mechanism of Action

The mechanism of action of aethylenglykolmonosorbat involves its interaction with biological membranes and proteins. It acts as a surfactant, reducing surface tension and enhancing the solubility of hydrophobic compounds. This property makes it useful in drug delivery systems, where it helps in the dispersion and absorption of active pharmaceutical ingredients.

Comparison with Similar Compounds

Similar Compounds

    Ethylene Glycol: A simpler glycol with two hydroxyl groups, used primarily as an antifreeze and in the production of polyester fibers.

    Propylene Glycol: Similar to ethylene glycol but with an additional methyl group, used in food, cosmetics, and pharmaceuticals.

    Sorbitan Esters: A group of compounds derived from sorbitan, used as emulsifiers and surfactants in various industries.

Uniqueness

Aethylenglykolmonosorbat is unique due to its combined properties of ethylene glycol and sorbitan esters. This combination provides enhanced solubility, stability, and surfactant properties, making it more versatile in applications compared to its individual components.

Properties

Molecular Formula

C9H9NO4

Molecular Weight

195.17 g/mol

IUPAC Name

(Z)-2-acetamido-3-(furan-2-yl)prop-2-enoic acid

InChI

InChI=1S/C9H9NO4/c1-6(11)10-8(9(12)13)5-7-3-2-4-14-7/h2-5H,1H3,(H,10,11)(H,12,13)/b8-5-

InChI Key

LIVOBOQBRTUTLV-YVMONPNESA-N

Isomeric SMILES

CC(=O)N/C(=C\C1=CC=CO1)/C(=O)O

Canonical SMILES

CC(=O)NC(=CC1=CC=CO1)C(=O)O

Origin of Product

United States

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